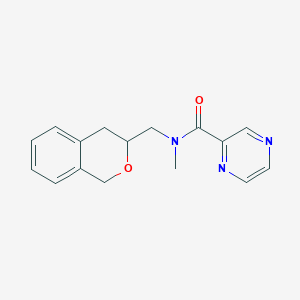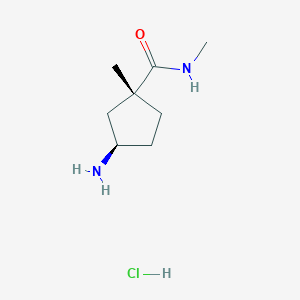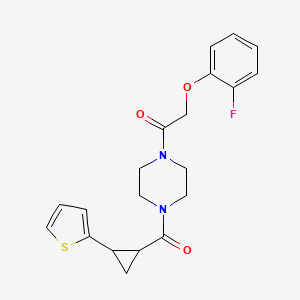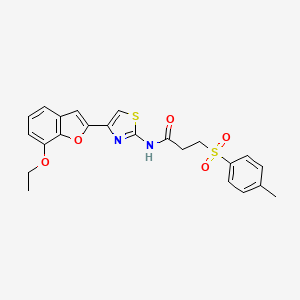
N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide” is a chemical compound that likely contains an isochroman moiety (a two-ring system consisting of a benzene ring fused to a tetrahydrofuran ring), a pyrazine ring (a six-membered ring with two nitrogen atoms), and a carboxamide group (a functional group derived from carboxylic acid). The exact properties and applications of this compound would depend on its specific structure and the positions of these groups .
Molecular Structure Analysis
Based on the name, this compound likely has a complex structure with multiple functional groups. The isochroman moiety could contribute to the compound’s aromaticity and potentially its reactivity. The pyrazine ring could influence the compound’s basicity and stability, while the carboxamide group could be involved in hydrogen bonding .Chemical Reactions Analysis
The reactivity of “N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide” would depend on its exact structure and the positions of its functional groups. The compound could potentially undergo reactions typical of aromatic compounds, amines, and carboxamides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .Scientific Research Applications
Homogeneous Catalytic Aminocarbonylation
A study by Takács et al. (2007) explored the palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics to synthesize N-substituted nicotinamides and pyridyl-glyoxylamides, which are of potential biological importance. This method allows for the creation of complex molecules from simpler precursors, indicating the utility of similar compounds in synthetic organic chemistry and drug discovery (Takács, Jakab, Petz, & Kollár, 2007).
Synthesis of Substituted Pyrazoles
Riyadh (2011) reported on the synthesis of N-arylpyrazole-containing enaminones and their reactions to produce substituted pyridine derivatives with antitumor and antimicrobial activities. This highlights the relevance of structurally similar compounds in the development of new therapeutic agents with potential biological activities (Riyadh, 2011).
Pteridine Studies
Albert (1979) investigated the conversion of 2-aminopyrazine-3-carboxamide into various pteridin-4-one derivatives, demonstrating the chemical versatility of pyrazine derivatives in synthesizing biologically relevant compounds. This work illustrates the potential for compounds like N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide to serve as precursors in the synthesis of biologically active molecules (Albert, 1979).
PET Imaging Agent Synthesis
Wang et al. (2018) synthesized a PET imaging agent targeting the IRAK4 enzyme in neuroinflammation, showcasing the application of pyrazine derivatives in developing diagnostic tools for medical imaging. This suggests potential uses for structurally related compounds in radiopharmaceutical chemistry (Wang et al., 2018).
Mechanism of Action
properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-19(16(20)15-9-17-6-7-18-15)10-14-8-12-4-2-3-5-13(12)11-21-14/h2-7,9,14H,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOPLYQXPWCBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide](/img/structure/B2829631.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2829632.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2829634.png)

![2-[(4-Chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid](/img/structure/B2829638.png)
![2-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2829642.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2829646.png)




![N-(3-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/no-structure.png)
